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Cat. No.: B1359812 Get Quote

An In-depth Technical Guide to the Molecular Structure of 1,1,1,2-Tetrachloro-2,2-
difluoroethane (CFC-112a)

Abstract
1,1,1,2-Tetrachloro-2,2-difluoroethane, designated CFC-112a, is a halogenated hydrocarbon

belonging to the chlorofluorocarbon (CFC) family. Its asymmetrical structure, CCl₃CClF₂,

dictates its unique physicochemical properties and reactivity profile. This guide provides a

comprehensive examination of its molecular architecture, from fundamental bonding and

geometry to the advanced spectroscopic techniques used for its characterization. We will

explore the causal relationships between its structure and its macroscopic properties, detail a

robust analytical methodology for its identification, and place it in context with its symmetric

isomer, CFC-112. This document serves as a foundational resource for professionals requiring

a detailed structural understanding of this compound for research, synthesis, or analytical

applications.

Compound Identification and Nomenclature
Accurate identification is the cornerstone of chemical research. 1,1,1,2-Tetrachloro-2,2-
difluoroethane is known by several synonyms, a reflection of its history in industrial and

refrigerant applications.[1][2][3] The asymmetric substitution pattern is key to its identity,

distinguishing it from its isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112).
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Identifier Value Source

IUPAC Name
1,1,1,2-tetrachloro-2,2-

difluoroethane
PubChem[4], NIST[2]

Common Synonyms
CFC-112a, R-112a, Freon

112a
Wikipedia[1], NIST[2]

CAS Number 76-11-9 PubChem[4], NIST[2]

Molecular Formula C₂Cl₄F₂ PubChem[4], NIST[3]

Molecular Weight 203.83 g/mol NIST[3]

Canonical SMILES C(C(Cl)(Cl)Cl)(F)(F)Cl PubChem[4]

InChIKey
SLGOCMATMKJJCE-

UHFFFAOYSA-N
PubChem[4], NIST[2]

Core Molecular Structure and Geometry
The structure of CFC-112a is based on a saturated ethane (C-C) single bond. The spatial

arrangement of its substituent atoms is a direct consequence of the electronic hybridization of

the two carbon atoms.

Hybridization and Bonding: Both carbon atoms in the ethane backbone are sp³ hybridized.

This hybridization results in a tetrahedral geometry around each carbon atom, with bond

angles approximating 109.5°.

Substituent Arrangement:

The C1 carbon is bonded to three chlorine atoms and the C2 carbon.

The C2 carbon is bonded to two fluorine atoms, one chlorine atom, and the C1 carbon.

Structural Asymmetry: This substitution pattern (a CCl₃ group connected to a CClF₂ group)

makes the molecule asymmetric. This asymmetry is critical as it influences the molecule's

dipole moment and its spectroscopic signatures, particularly in NMR. The high degree of

halogenation results in a dense and relatively stable compound.[1]
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2D representation of CFC-112a molecular structure.

Spectroscopic and Analytical Confirmation
The theoretical structure of CFC-112a is confirmed through empirical data from various

analytical techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental

composition. For CFC-112a, the electron ionization (EI) mass spectrum provides two key

insights:

Molecular Ion Peak (M⁺): Confirms the molecular weight of approximately 203.8 g/mol .

Isotopic Pattern: The presence of four chlorine atoms creates a highly characteristic isotopic

cluster for the molecular ion and fragments, arising from the natural abundance of ³⁵Cl and

³⁷Cl isotopes. This pattern is a definitive fingerprint for polychlorinated compounds. Common

fragmentation patterns involve the cleavage of the C-C bond or the loss of halogen atoms,
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particularly the weaker C-Cl bonds. The NIST Mass Spectrometry Data Center provides

reference spectra for this compound.[2]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present by measuring the absorption of

infrared radiation at specific vibrational frequencies.

C-F Stretching: Strong absorption bands are expected in the 1000-1400 cm⁻¹ region,

characteristic of carbon-fluorine bonds.

C-Cl Stretching: Absorption bands in the 600-800 cm⁻¹ region are indicative of carbon-

chlorine bonds. The absence of C-H stretching bands (typically ~2850-3000 cm⁻¹) confirms

the full halogenation of the ethane backbone. The NIST Chemistry WebBook includes a

reference IR spectrum for CFC-112a.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While proton (¹H) NMR is not applicable, ¹³C NMR provides direct evidence of the carbon

backbone.

¹³C NMR: Due to the molecule's asymmetry, the two carbon atoms are in chemically distinct

environments (CCl₃ vs. CClF₂). Therefore, the ¹³C NMR spectrum is predicted to show two

separate signals, confirming the asymmetric structure.[6]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS) Analysis
To ensure the trustworthy identification and quantification of CFC-112a in a sample (e.g.,

environmental air or as a solvent residue), a standardized protocol is required. The following

methodology is based on established principles for volatile halogenated compounds, similar to

those outlined by NIOSH.[7]

Objective: To identify and quantify 1,1,1,2-tetrachloro-2,2-difluoroethane in a sample.

Methodology:
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Sample Collection (for Air Samples): a. Draw a known volume of air (e.g., 2 L) through a

solid sorbent tube (e.g., coconut shell charcoal) using a calibrated personal sampling pump.

b. The volatile CFC-112a adsorbs onto the charcoal surface. c. Seal the tube immediately

after collection and store it at low temperature until analysis.

Sample Preparation (Desorption): a. Carefully break open the sorbent tube and transfer the

front and back sections of charcoal to separate 2-mL autosampler vials. b. Add 1.0 mL of a

high-purity solvent, such as carbon disulfide (CS₂), to each vial.[7] CS₂ is an effective solvent

for desorbing CFCs and has a simple response in most detectors. c. Cap the vials and allow

them to stand for at least 30 minutes with occasional agitation to ensure complete desorption

of the analyte from the charcoal.

GC-MS Analysis: a. Instrumentation: Utilize a gas chromatograph equipped with a capillary

column (e.g., DB-Wax or similar) and interfaced with a mass spectrometer. b. Injection: Inject

a 1-µL aliquot of the desorbed sample into the GC inlet. c. Separation: The GC oven

temperature is programmed to ramp up, separating compounds based on their boiling points

and column interactions. CFC-112a will elute at a characteristic retention time. d. Detection:

As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized

(typically by electron impact). e. Identification: The resulting mass spectrum is recorded. The

presence of CFC-112a is confirmed by matching the retention time and the acquired mass

spectrum against a previously run certified standard.

Calibration and Quantification: a. Prepare a series of calibration standards of known CFC-

112a concentrations in CS₂. b. Analyze these standards using the same GC-MS method to

generate a calibration curve (peak area vs. concentration). c. The concentration of CFC-

112a in the unknown sample is determined by comparing its peak area to the calibration

curve.

GC-MS Analytical Workflow for CFC-112a

Sample Preparation Instrumental Analysis Data Processing

1. Sample Collection
(Charcoal Sorbent Tube)

2. Solvent Desorption
(Carbon Disulfide) 3. GC Injection 4. Chromatographic Separation 5. MS Detection

(Ionization & Fragmentation)
6. Data Analysis

(Retention Time & Spectrum Match)
7. Quantification

(vs. Calibration Curve)
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Workflow for the identification and quantification of CFC-112a.

Physicochemical Properties & Structural
Implications
The molecular structure directly governs the physical properties of CFC-112a. The high

molecular weight and extensive halogenation result in significant intermolecular van der Waals

forces.
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Property Value Structural Rationale Source

Appearance
Colorless solid with a

slight, ether-like odor
N/A PubChem[4]

Melting Point 40.6 °C (105 °F)

The molecule's shape

allows for efficient

packing into a crystal

lattice.

PubChem[4]

Boiling Point 91.5 °C (197 °F)

High molecular weight

and polarity lead to

strong intermolecular

forces, requiring

significant energy to

enter the gas phase.

PubChem[4],

Wikipedia[1]

Density ~1.65 g/mL

The presence of

heavy chlorine and

fluorine atoms in a

compact ethane

structure results in

high density.

Wikipedia[1]

Reactivity

Decomposes on hot

surfaces; reacts with

active metals.

C-Cl bonds are

weaker than C-F

bonds and are the

primary sites of

chemical reaction or

decomposition.[8][9]

Echemi[8]

Isomeric Context: CFC-112a vs. CFC-112
To fully appreciate the structure of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a), it is

instructive to compare it with its symmetric isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-

112).
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Feature CFC-112a (Asymmetric) CFC-112 (Symmetric)

Structure CCl₃-CClF₂ CCl₂F-CCl₂F

IUPAC Name
1,1,1,2-Tetrachloro-2,2-

difluoroethane

1,1,2,2-Tetrachloro-1,2-

difluoroethane[10]

CAS Number 76-11-9[4] 76-12-0[10]

Melting Point 40.6 °C[4] 26.5 °C[10]

Boiling Point 91.5 °C[4] 92.5 °C[10]

¹³C NMR Signal(s) Two One

The difference in melting points is particularly notable and is attributed to the different

efficiencies with which the symmetric and asymmetric molecules can pack into a solid lattice.

The most definitive way to distinguish them analytically is via ¹³C NMR, where the symmetric

CFC-112 would show only one signal due to its two identical CCl₂F carbons.

Safety & Environmental Profile
Structurally, the stability of CFCs like CFC-112a is a double-edged sword. While this makes

them useful as non-flammable solvents, their persistence in the atmosphere is a significant

environmental concern.[8] The C-Cl bonds can be cleaved by UV radiation in the stratosphere,

releasing chlorine radicals that catalytically destroy ozone. From a safety perspective, it is an

irritant to the skin, eyes, and respiratory system, and can affect the central nervous system at

high concentrations.[8][9] Decomposition at high temperatures can produce highly toxic gases

such as phosgene, hydrogen chloride, and hydrogen fluoride.[8][9]

Conclusion
The molecular structure of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a) is defined by

its asymmetric, fully halogenated ethane backbone. Its sp³ hybridized carbons result in a

tetrahedral geometry, while the specific arrangement of chlorine and fluorine atoms dictates its

unique physical properties, chemical reactivity, and distinct spectroscopic fingerprints. A multi-

technique analytical approach, particularly GC-MS and ¹³C NMR, is essential for its

unambiguous identification and differentiation from its symmetric isomer. This guide has
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provided a detailed framework for understanding the structure of CFC-112a, grounding

theoretical principles in verifiable experimental data and methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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